![molecular formula C16H13NS B14306131 [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile CAS No. 112270-23-2](/img/structure/B14306131.png)
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is an organic compound characterized by the presence of a fluorenyl group attached to an acetonitrile moiety, with a methylsulfanyl substituent on the fluorenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile typically involves the reaction of 9H-fluorene with a methylsulfanyl group and subsequent introduction of the acetonitrile group. One common method involves the use of a Friedel-Crafts alkylation reaction, where 9H-fluorene is reacted with methylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s photophysical properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can engage in π-π interactions with aromatic residues, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluoren-9-ylacetonitrile: Lacks the methylsulfanyl group, resulting in different chemical reactivity and properties.
9-(Methylsulfanyl)-9H-fluorene:
9H-Fluorene: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is unique due to the combination of the fluorenyl, methylsulfanyl, and acetonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
112270-23-2 |
|---|---|
Molekularformel |
C16H13NS |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
2-(9-methylsulfanylfluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C16H13NS/c1-18-16(10-11-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
WJHYVRCJXOFTFO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1(C2=CC=CC=C2C3=CC=CC=C31)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


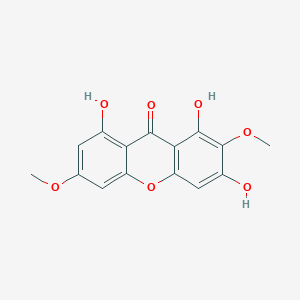
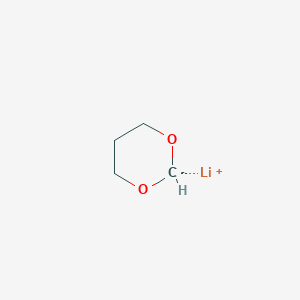
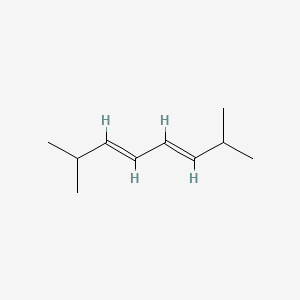

![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

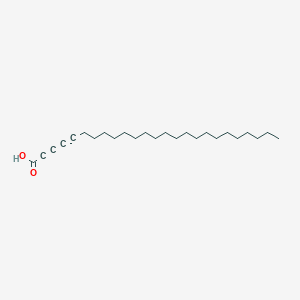
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
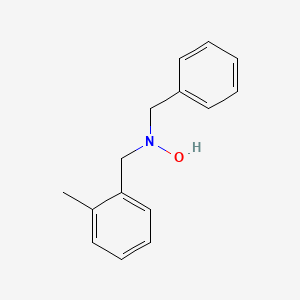
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
